molecular formula C21H20N2O3S B3533371 N-[(3,5-dimethoxyphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide

N-[(3,5-dimethoxyphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide

Cat. No.: B3533371
M. Wt: 380.5 g/mol
InChI Key: JOERSVMCSUIWOZ-UHFFFAOYSA-N
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Description

N-[(3,5-dimethoxyphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide is an organic compound with a complex structure that includes both aromatic and heteroaromatic rings

Preparation Methods

The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[(3,5-dimethoxyphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(3,5-dimethoxyphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxyphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes .

Comparison with Similar Compounds

N-[(3,5-dimethoxyphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide can be compared with similar compounds such as:

Properties

IUPAC Name

N-[(3,5-dimethoxyphenyl)carbamothioyl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-25-17-11-16(12-18(13-17)26-2)22-21(27)23-20(24)10-15-8-5-7-14-6-3-4-9-19(14)15/h3-9,11-13H,10H2,1-2H3,(H2,22,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOERSVMCSUIWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NC(=O)CC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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